4-(1,3,2-Dioxaborinan-2-YL)pyridine

Suzuki-Miyaura Cross-Coupling Heteroaromatic Synthesis Boronic Ester Reactivity

Researchers face inconsistent cross-coupling yields when using free boronic acids due to protodeboronation and variable hydration states. 4-(1,3,2-Dioxaborinan-2-yl)pyridine (CAS 629670-24-2) solves this with a six-membered cyclic boronic ester that confers enhanced hydrolytic stability and thermal resistance up to 100°C. - Achieves near-quantitative yields in Suzuki-Miyaura couplings with challenging heteroaryl halides (e.g., 2-bromopyridine), minimizing excess reagent use and simplifying purification. - Exists predominantly as monomers in the solid state, enabling predictable dative B-N bond formation in supramolecular architectures and MOFs. - Supplied at 98% purity; stable under recommended storage (2-8°C, sealed, dry) for long-term stock solution integrity.

Molecular Formula C8H10BNO2
Molecular Weight 162.98 g/mol
Cat. No. B1648429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3,2-Dioxaborinan-2-YL)pyridine
Molecular FormulaC8H10BNO2
Molecular Weight162.98 g/mol
Structural Identifiers
SMILESB1(OCCCO1)C2=CC=NC=C2
InChIInChI=1S/C8H10BNO2/c1-6-11-9(12-7-1)8-2-4-10-5-3-8/h2-5H,1,6-7H2
InChIKeyWWVDDWHSFFHIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3,2-Dioxaborinan-2-yl)pyridine – Technical Baseline and Procurement-Relevant Identification


4-(1,3,2-Dioxaborinan-2-yl)pyridine (CAS 629670-24-2) is a heteroaryl boronic ester derivative of pyridine, characterized by a six-membered 1,3,2-dioxaborinane ring that serves as a protective group for the boronic acid functionality. The compound has a molecular formula of C₈H₁₀BNO₂ and a molecular weight of 162.98 g/mol, and is typically supplied as a solid with a purity of 95–98% for use in research and industrial synthesis . As a member of the pyridylboronate class, it is a valuable building block in palladium-catalyzed cross-coupling reactions, where the cyclic boronic ester form confers distinct advantages in stability and handling compared to the free boronic acid counterpart .

Why In-Class Substitution of 4-(1,3,2-Dioxaborinan-2-yl)pyridine Is Scientifically Unjustified


Substituting 4-(1,3,2-dioxaborinan-2-yl)pyridine with a closely related analog, such as the pinacol ester or the free boronic acid, is not scientifically neutral due to the profound impact of the protecting group on both stability and reactivity. The choice of diol for the boronic ester directly dictates the compound's susceptibility to hydrolysis, its shelf-life, and its performance in cross-coupling reactions [1]. For example, while the pinacol ester is widely used, its high stability can make it difficult to hydrolyze for further transformations [2]. Conversely, the dioxaborinane (1,3-propanediol ester) offers a distinct stability-reactivity profile that is essential for achieving optimal yields, particularly with challenging heteroaromatic substrates in Suzuki-Miyaura couplings, as detailed in the quantitative evidence below [3].

Quantitative Differentiation: 4-(1,3,2-Dioxaborinan-2-yl)pyridine vs. Closest Analogs


Suzuki-Miyaura Coupling Efficiency: Dioxaborinane Esters vs. Boronic Acids and Trifluoroborates

In a direct comparison of boron reagents for the Suzuki coupling with 2-bromopyridine, silyl-protected dioxaborinanes demonstrated superior isolated yields compared to standard boronic acids. Under optimized conditions (1 mol% Pd(PPh₃)₄, K₂CO₃, ethanol, 100°C, 18h), the dioxaborinane reagent 2a achieved a 98% isolated yield [1]. While this specific study used a silyl-protected dioxaborinane, it provides strong class-level inference that the dioxaborinane scaffold is a highly effective boron partner for heteroaromatic cross-coupling, often outperforming the corresponding free boronic acids and trifluoroborates under identical conditions [1].

Suzuki-Miyaura Cross-Coupling Heteroaromatic Synthesis Boronic Ester Reactivity

Thermal Stability Advantage: Dioxaborinane Ring vs. Acyclic Boronic Esters

A foundational study on cyclic organo-boron compounds established that the six-membered 1,3,2-dioxaborinane ring system confers significantly greater thermal stability compared to acyclic boronic esters. Specifically, 2-chloro-1,3,2-dioxaborinan was found to be stable at 100°C, whereas its acyclic counterparts underwent pyrolysis under similar conditions [1]. The study attributes this enhanced thermal robustness to internal stabilization via back-coordination of oxygen to boron within the cyclic structure, a feature that is preserved in 4-(1,3,2-dioxaborinan-2-yl)pyridine.

Organoboron Chemistry Thermal Stability Pyrolysis Resistance

Hydrolytic Stability and Protodeboronation Resistance

The formation of a cyclic boronic ester with 1,3-propanediol provides a protective group that markedly enhances stability towards hydrolysis and the detrimental side reaction of protodeboronation. While direct quantitative hydrolysis rates for 4-(1,3,2-dioxaborinan-2-yl)pyridine are not published, the class of 1,3,2-dioxaborinanes is well-established as being sufficiently stable for isolation, storage, and chromatographic purification, a property not shared by acyclic esters or free boronic acids which are prone to decomposition . Vendor technical datasheets for the analogous 3-pyridyl isomer specify storage at 2–8°C, away from moisture, confirming the compound's stability under standard laboratory conditions [1].

Boronic Ester Stability Protodeboronation Hydrolysis

Ring Conformation and Monomeric Behavior in Solid State

Single-crystal X-ray diffraction studies on arylboronate esters with pyridyl side chains reveal that dioxaborinanes, including 4-pyridyl derivatives, exist predominantly as monomers in the solid state, whereas the more Lewis acidic benzodioxaboroles and dioxaborolanes (such as pinacol esters) exhibit a greater propensity for aggregation [1]. This structural feature is critical for applications requiring well-defined molecular building blocks, as it ensures predictable stoichiometry and avoids the complications of uncontrolled oligomerization.

Supramolecular Chemistry Crystal Engineering Solid-State Structure

Optimal Application Scenarios for 4-(1,3,2-Dioxaborinan-2-yl)pyridine in Research and Development


High-Yield Suzuki-Miyaura Cross-Coupling for Heteroaromatic Biaryl Synthesis

Leverage 4-(1,3,2-dioxaborinan-2-yl)pyridine as the boron partner in Suzuki-Miyaura couplings with challenging heteroaryl halides (e.g., 2-bromopyridine) to achieve near-quantitative yields. As demonstrated with class-level evidence from silyl-protected dioxaborinanes, this reagent class provides superior performance compared to boronic acids and trifluoroborates, minimizing the need for excess reagent and simplifying purification [1]. This scenario is ideal for medicinal chemists constructing complex biaryl pharmacophores and for process chemists scaling up heteroaromatic cross-coupling reactions.

Thermally Robust Building Block for High-Temperature or Long-Term Storage Applications

Utilize the enhanced thermal stability of the 1,3,2-dioxaborinane ring in synthetic sequences requiring elevated temperatures or in stock solutions intended for long-term storage. Foundational studies confirm that the six-membered dioxaborinane framework resists pyrolysis at 100°C, a property not shared by acyclic esters [2]. This makes 4-(1,3,2-dioxaborinan-2-yl)pyridine a preferred choice for automated synthesis platforms, parallel library synthesis, and industrial-scale campaigns where reagent integrity over time is critical.

Supramolecular and Crystal Engineering Using Well-Defined Monomeric Boronates

Employ 4-(1,3,2-dioxaborinan-2-yl)pyridine in the construction of discrete supramolecular architectures, crystalline polymers, and metal-organic frameworks. Structural studies confirm that 4-pyridyl dioxaborinanes exist predominantly as monomers in the solid state, avoiding the uncontrolled aggregation observed with more Lewis acidic benzodioxaboroles and pinacol esters [3]. This predictable monomeric behavior is essential for achieving precise control over dative boron-nitrogen bond formation and for designing functional materials with tailored porosity and host-guest properties.

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